2-(4-Bromophenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(4-Bromophenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone: is an organic compound characterized by the presence of a bromophenyl group, a pyrrolidine ring, and a tert-butylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Introduction of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation, using tert-butylsulfonyl chloride and a base such as triethylamine.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenylboronic acid or bromobenzene derivative.
Final Assembly: The final step involves the coupling of the pyrrolidine derivative with the bromophenyl derivative under appropriate conditions, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the tert-butylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-Bromophenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound may be explored for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for 2-(4-Bromophenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl group could facilitate binding to aromatic pockets in proteins, while the sulfonyl group might enhance solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone: Lacks the tert-butylsulfonyl group, which may affect its solubility and reactivity.
2-(4-Chlorophenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the tert-butylsulfonyl group in 2-(4-Bromophenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone distinguishes it from many similar compounds, potentially enhancing its solubility and stability. The bromine atom also provides unique reactivity compared to other halogens, making this compound particularly versatile in synthetic applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3-tert-butylsulfonylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3S/c1-16(2,3)22(20,21)14-8-9-18(11-14)15(19)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZMQKZFDCUGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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